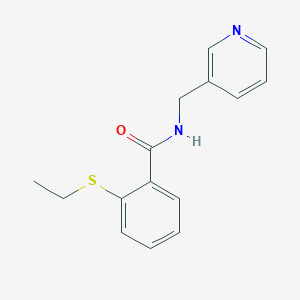![molecular formula C15H14N2O4 B5882229 N-[2-(hydroxymethyl)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5882229.png)
N-[2-(hydroxymethyl)phenyl]-2-(2-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(hydroxymethyl)phenyl]-2-(2-nitrophenyl)acetamide, also known as NHPN, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is synthesized through a multistep process, and has been found to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-[2-(hydroxymethyl)phenyl]-2-(2-nitrophenyl)acetamide is not fully understood, but it is believed to involve its antioxidant properties. This compound has been found to scavenge free radicals and inhibit lipid peroxidation, which can help protect cells from oxidative damage.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its antioxidant properties, this compound has been found to have anti-inflammatory and anti-apoptotic effects. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(hydroxymethyl)phenyl]-2-(2-nitrophenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and has been found to be stable under a variety of conditions. Additionally, this compound has been found to have low toxicity, making it a safer alternative to other compounds that have been studied for similar applications.
However, there are also some limitations to the use of this compound in lab experiments. One of the primary limitations is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, this compound has been found to have low solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for research on N-[2-(hydroxymethyl)phenyl]-2-(2-nitrophenyl)acetamide. One area of focus is on understanding its mechanism of action in more detail, which could help identify new potential applications for the compound. Additionally, researchers are interested in exploring the use of this compound in combination with other compounds, to see if it can enhance their effectiveness. Finally, there is interest in developing new synthesis methods for this compound that could make it easier to produce in larger quantities.
Métodos De Síntesis
The synthesis of N-[2-(hydroxymethyl)phenyl]-2-(2-nitrophenyl)acetamide involves a multistep process that begins with the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then reacted with hydroxylamine to form 2-nitrobenzaldoxime, which is then reduced with sodium borohydride to form 2-amino-2-nitrophenol. The final step involves the reaction of 2-amino-2-nitrophenol with 2-(hydroxymethyl)phenylacetic acid chloride in the presence of triethylamine to form this compound.
Aplicaciones Científicas De Investigación
N-[2-(hydroxymethyl)phenyl]-2-(2-nitrophenyl)acetamide has been studied extensively for its potential use in scientific research. One of its primary applications is in the study of oxidative stress, as it has been found to have antioxidant properties. Additionally, this compound has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
N-[2-(hydroxymethyl)phenyl]-2-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-10-12-6-1-3-7-13(12)16-15(19)9-11-5-2-4-8-14(11)17(20)21/h1-8,18H,9-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKIWEIQMJPILI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CC=CC=C2CO)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}benzamide](/img/structure/B5882152.png)
![N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanine](/img/structure/B5882166.png)

![4-{[(1,2-dimethyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5882178.png)

![N-cyclohexyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5882190.png)
![methyl 3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B5882196.png)




![1-benzyl-4-[(4-chlorophenyl)carbonothioyl]piperazine](/img/structure/B5882241.png)
![ethyl 5-[(ethoxycarbonyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5882249.png)
